molecular formula C7H5F3O B1306034 2,3,4-Trifluoroanisole CAS No. 203245-16-3

2,3,4-Trifluoroanisole

Cat. No. B1306034
M. Wt: 162.11 g/mol
InChI Key: LIVNSQZJDRPZKP-UHFFFAOYSA-N
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Patent
US09212192B2

Procedure details

To a solution of 1,2,3-trifluoro-4-methoxybenzene (1.6 g, 10 mmol) in acetic acid (20 mL) was added nitric acid (5 mL) and the mixture was heated at 60° C. for 3 hours. After cooling to ambient temperature, water (100 mL) was added and the mixture was extracted with ethyl acetate (3×100 mL). The organic layers were concentrated to give the crude title compound, which was used in the next step without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([F:10])[C:3]=1[F:11].[N+:12]([O-])([OH:14])=[O:13].O>C(O)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([N+:12]([O-:14])=[O:13])[C:5]([O:8][CH3:9])=[C:4]([F:10])[C:3]=1[F:11]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1)OC)F)F
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1)[N+](=O)[O-])OC)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.